2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
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Overview
Description
The compound “2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a sulfonyl group attached to the indole ring, and a phenylacetamide group, which could suggest potential bioactivity .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including formation of the indole ring, introduction of the sulfonyl group, and attachment of the phenylacetamide group. The synthesis could potentially involve techniques such as electrophilic aromatic substitution and reactions at the benzylic position .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The indole ring system is aromatic, and the sulfonyl and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic indole ring might undergo electrophilic aromatic substitution . The sulfonyl group could potentially be modified through reactions with nucleophiles .Scientific Research Applications
Antimicrobial and Antifungal Agents
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have focused on creating new heterocyclic compounds incorporating sulfamoyl moieties, showing promising results against a variety of bacterial and fungal strains. Such compounds are synthesized with the aim of finding potent antimicrobial agents suitable for medical applications (Darwish et al., 2014).
Anticancer Agents
Research into sulfonamide derivatives has also explored their potential as anticancer agents. Specific sulfonamide compounds have been synthesized and screened for cytotoxic activity against various human cancer cell lines, with some demonstrating potent cytotoxic activity and low toxicity towards normal cells. This suggests their potential utility in developing new cancer therapies (Ravichandiran et al., 2019).
Inhibitors of Biological Enzymes
Sulfonamides have been investigated as inhibitors of enzymes such as carbonic anhydrases and proteases, which are relevant in various pathological conditions. By inhibiting these enzymes, sulfonamide compounds offer therapeutic potential in treating diseases like glaucoma, epilepsy, and certain types of tumors (Güzel et al., 2010).
Anticonvulsant Agents
The synthesis of azoles incorporating a sulfonamide moiety has been pursued for their anticonvulsant properties. Some synthesized compounds have shown protection against induced convulsions in models, highlighting the potential of sulfonamide derivatives in developing anticonvulsant medications (Farag et al., 2012).
Materials Science Applications
Beyond biomedical applications, sulfonamide compounds have been utilized in materials science, for instance, in the development of photoresponsive hydrogels for controlled drug release. These materials can respond to external stimuli, such as light, to regulate the release or uptake of pharmaceuticals, offering innovative approaches to drug delivery systems (Gong et al., 2008).
Future Directions
Mechanism of Action
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets that lead to changes in cellular processes. Given the presence of a sulfonyl group and a phenyl ring, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways involved. The compound’s structure suggests potential involvement in pathways related to aromatic compounds .
Pharmacokinetics
Its bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the pathways it affects. Without specific target information, it’s difficult to predict the exact effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and hence its activity .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-8-17(20)14-26-15-22(19-11-5-7-13-21(19)26)30(28,29)16-23(27)25-18-9-2-1-3-10-18/h1-13,15H,14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFCHIBVMAGWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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